

# Physical and chemical properties of 1-Allyl-3-methylimidazolium bromide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Allyl-3-methylimidazolium  
bromide

Cat. No.: B1246553

[Get Quote](#)

## Introduction

**1-Allyl-3-methylimidazolium bromide**, often abbreviated as [AMIM]Br, is a room-temperature ionic liquid (IL) that has garnered interest in various scientific fields. As a member of the imidazolium-based family of ionic liquids, it possesses unique properties such as low vapor pressure, high thermal stability, and the ability to dissolve a range of organic and inorganic compounds. This technical guide provides a comprehensive overview of the core physical and chemical properties of **1-Allyl-3-methylimidazolium bromide**, detailed experimental protocols for its synthesis and characterization, and visualizations of key experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals utilizing or considering this compound in their work.

## Core Properties and Data

The fundamental properties of **1-Allyl-3-methylimidazolium bromide** are summarized in the tables below. This data has been compiled from various scientific sources to provide a reliable reference.

## General and Physicochemical Properties

| Property                              | Value                                                                        | Source                                                      |
|---------------------------------------|------------------------------------------------------------------------------|-------------------------------------------------------------|
| Chemical Formula                      | C <sub>7</sub> H <sub>11</sub> BrN <sub>2</sub>                              | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Molecular Weight                      | 203.08 g/mol                                                                 | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Appearance                            | Colorless to pale yellow liquid                                              | <a href="#">[2]</a>                                         |
| Odor                                  | Unpleasant, garlic-like                                                      | <a href="#">[2]</a>                                         |
| Melting Point                         | -12 °C                                                                       | <a href="#">[2]</a>                                         |
| Refractive Index (n <sub>20/D</sub> ) | 1.578                                                                        | <a href="#">[3]</a>                                         |
| Solubility                            | Soluble in organic solvents like chloroform and ethanol; insoluble in water. | <a href="#">[2]</a>                                         |

## Thermal Properties

While specific thermogravimetric analysis (TGA) data for **1-allyl-3-methylimidazolium bromide** is not extensively detailed in the literature, the thermal stability of imidazolium-based ionic liquids is a key feature. Generally, their decomposition temperature is influenced by the nature of both the cation and the anion. For related 1-alkyl-3-methylimidazolium bromides, decomposition temperatures are typically observed to be above 200°C.[\[4\]](#) Long-term isothermal studies on similar ionic liquids show that some decomposition can occur at temperatures significantly lower than the onset decomposition temperature determined by rapid TGA scans.[\[5\]](#)

## Viscosity and Density Data

Detailed temperature-dependent density and viscosity data for **1-Allyl-3-methylimidazolium bromide** are not readily available in the cited literature. However, data for the closely related compound, 1-Allyl-3-methylimidazolium chloride ([AMIM]Cl), can provide an estimation of these properties. It is important to note that the bromide anion will influence these values. For aqueous solutions of [AMIM]Cl at 298.15 K, both density and viscosity increase with increasing concentration of the ionic liquid.[\[6\]](#) For other 1-alkyl-3-methylimidazolium bromides, viscosity generally increases with the length of the alkyl chain, while density decreases.[\[7\]](#)

# Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of **1-Allyl-3-methylimidazolium bromide**, based on established procedures for similar ionic liquids.

## Synthesis of 1-Allyl-3-methylimidazolium Bromide

The synthesis of **1-Allyl-3-methylimidazolium bromide** is typically achieved through a quaternization reaction between 1-methylimidazole and allyl bromide.

### Materials:

- 1-methylimidazole
- Allyl bromide
- Ethyl acetate (or other suitable solvent for washing)
- Round-bottom flask
- Magnetic stirrer and heating mantle
- Condenser
- Separatory funnel
- Rotary evaporator

### Procedure:

- In a round-bottom flask, combine equimolar amounts of 1-methylimidazole and allyl bromide.
- The reaction is often performed neat (without a solvent) or in a minimal amount of a suitable solvent.
- The mixture is stirred vigorously and heated to a temperature typically ranging from room temperature to 70-80°C for a period of 24 to 48 hours. The progress of the reaction can be monitored by techniques such as NMR spectroscopy.

- After the reaction is complete, the resulting viscous liquid is cooled to room temperature.
- To remove any unreacted starting materials, the product is washed several times with a solvent in which the ionic liquid is immiscible, such as ethyl acetate. This is typically done using a separatory funnel.
- The purified ionic liquid is then dried under vacuum to remove any residual solvent. A rotary evaporator is commonly used for this purpose. The final product should be a colorless to pale yellow liquid.

## Characterization Protocols

NMR spectroscopy is a powerful tool for confirming the structure of the synthesized **1-Allyl-3-methylimidazolium bromide**.

### Sample Preparation:

- Dissolve a small amount of the ionic liquid in a suitable deuterated solvent (e.g., Deuterated Chloroform,  $\text{CDCl}_3$ , or Deuterated Dimethyl Sulfoxide,  $\text{DMSO-d}_6$ ).
- Transfer the solution to an NMR tube.

### Data Acquisition:

- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using a standard NMR spectrometer.
- The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).

### Expected Spectral Features:

- $^1\text{H}$  NMR: Expect to see characteristic peaks corresponding to the protons of the methyl group, the allyl group (including the vinyl protons), and the imidazolium ring protons. For example, in related imidazolium bromides, the proton on the C2 carbon of the imidazole ring (N-CH-N) often appears as a singlet at a high chemical shift (e.g., around 9-10 ppm in  $\text{DMSO-d}_6$ ).<sup>[8][9]</sup>

- $^{13}\text{C}$  NMR: The spectrum should show distinct peaks for each unique carbon atom in the molecule, including those in the methyl group, allyl group, and the imidazolium ring.

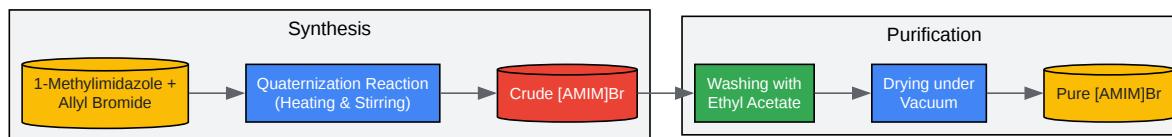
FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation:

- For a liquid sample, a small drop can be placed between two potassium bromide (KBr) plates to form a thin film.
- Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

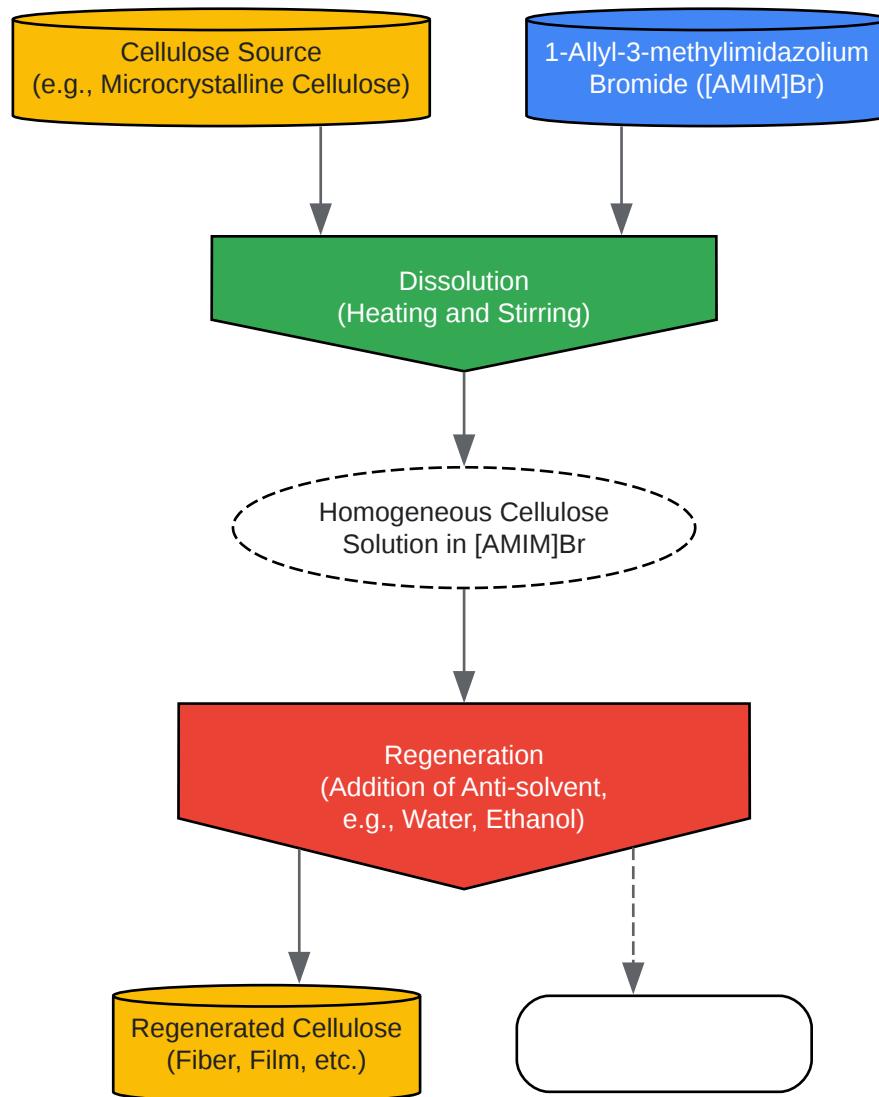
- Record the spectrum over a typical range of 4000-400  $\text{cm}^{-1}$ .


Expected Spectral Features:

- The spectrum will show characteristic absorption bands for the C-H stretching of the alkyl and allyl groups, the C=C stretching of the allyl group, and the C-N and C=N stretching vibrations of the imidazolium ring.

## Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows involving **1-Allyl-3-methylimidazolium bromide**.


## Synthesis and Purification Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **1-Allyl-3-methylimidazolium bromide**.

## Cellulose Dissolution and Regeneration Workflow



[Click to download full resolution via product page](#)

Caption: Process flow for the dissolution of cellulose in [AMIM]Br and its subsequent regeneration.

## Applications and Relevance

**1-Allyl-3-methylimidazolium bromide** and its analogues are notable for their ability to dissolve cellulose, a biopolymer that is notoriously insoluble in common solvents.[10][11][12] This property is of significant interest for the development of "green" technologies for biomass

processing, including the production of biofuels and bio-based materials. The dissolved cellulose can be regenerated into various forms, such as fibers or films, by adding an anti-solvent like water or ethanol.[\[10\]](#)

Furthermore, the presence of the allyl group offers a site for further chemical modification, allowing for the synthesis of functionalized ionic liquids or the incorporation of the imidazolium cation into polymeric structures. This functional handle expands the potential applications of [AMIM]Br in materials science and synthetic chemistry.

In the realm of biochemistry and drug development, ionic liquids are being explored for their potential to enhance enzymatic reactions and stabilize proteins. While specific applications of [AMIM]Br in drug development are not yet widespread, its properties as a solvent and its potential for functionalization make it a compound of interest for future research in areas such as drug delivery and biocatalysis.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-Allyl-3-methylimidazolium bromide | C7H11BrN2 | CID 11229454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Allyl-3-methylimidazolium bromide | 31410-07-8 | GBA41007 [biosynth.com]
- 3. 1-烯丙基-3-甲基咪唑溴盐 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]

- 10. Dissolution of cellulose with ionic liquids and its application: a mini-review - *Green Chemistry* (RSC Publishing) [[pubs.rsc.org](https://pubs.rsc.org)]
- 11. [www2.scut.edu.cn](http://www2.scut.edu.cn) [[www2.scut.edu.cn](http://www2.scut.edu.cn)]
- 12. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- To cite this document: BenchChem. [Physical and chemical properties of 1-Allyl-3-methylimidazolium bromide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1246553#physical-and-chemical-properties-of-1-allyl-3-methylimidazolium-bromide>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)